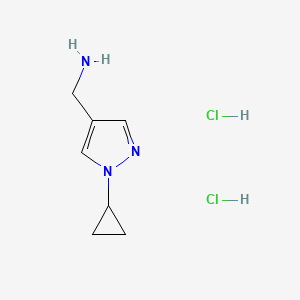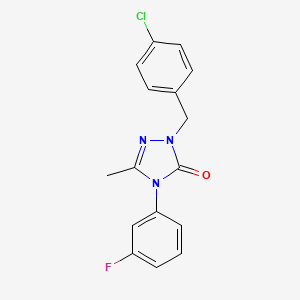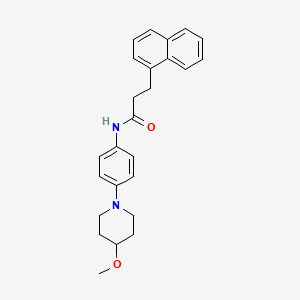
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma Receptor Affinity and Antiproliferative Activity
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(naphthalen-1-yl)propanamide and its derivatives demonstrate significant affinity for sigma receptors, specifically sigma(1) receptor. Research has indicated that certain derivatives exhibit potent ligand activity at these receptors. For example, a 4-methyl derivative was found to be a highly potent sigma(1) ligand with notable selectivity, suggesting its potential use in PET experiments. Moreover, some of these compounds have shown antiproliferative activity in glioma cells, indicating a possible role in tumor research and therapy (Berardi et al., 2005).
Antioxidant and Anticancer Activity
Novel derivatives of this compound have been synthesized and evaluated for their antioxidant activity. Certain compounds within this class have exhibited antioxidant properties superior to well-known antioxidants like ascorbic acid. Additionally, these compounds have demonstrated significant anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells (Tumosienė et al., 2020).
Dopamine Receptor Antagonism
Research has identified these compounds as selective antagonists of dopamine receptors, particularly the D4 receptor. Systematic studies have revealed that modifications in the compound's structure can significantly improve its potency. For instance, replacing the benzyl group with phenoxy and the naphthalene with phenyl has been shown to enhance the compound's effectiveness nearly tenfold (Wright et al., 1997).
Antibacterial Activity
Some derivatives of this compound have been synthesized and tested for their potential antibacterial activity. These compounds have shown efficacy against various bacterial strains, with some derivatives demonstrating potent antibacterial activity comparable to standard drugs like Ampicillin (Eissa et al., 2017).
Necroptosis and Apoptosis Induction in Cancer Cells
A novel naphthyridine derivative related to this compound class has displayed promising anticancer activity, inducing necroptosis at low concentrations and apoptosis at high concentrations in melanoma cells. This indicates the compound's potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-29-23-15-17-27(18-16-23)22-12-10-21(11-13-22)26-25(28)14-9-20-7-4-6-19-5-2-3-8-24(19)20/h2-8,10-13,23H,9,14-18H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLAXAQBPMVDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
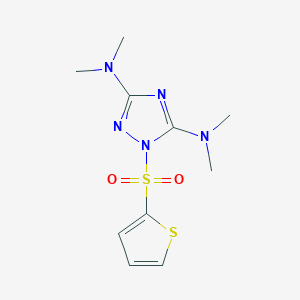
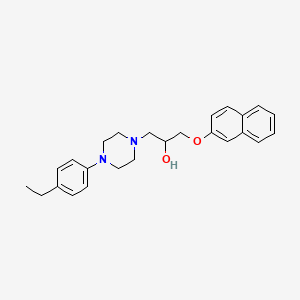
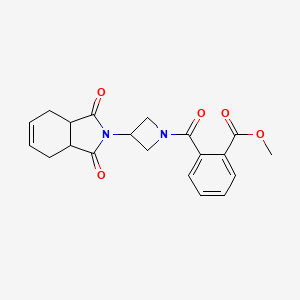
![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
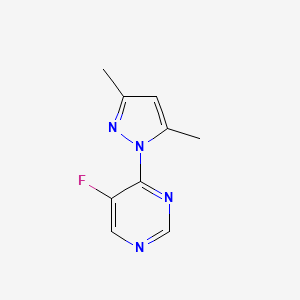

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)
![ethyl 4-{2-[({[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2372035.png)
